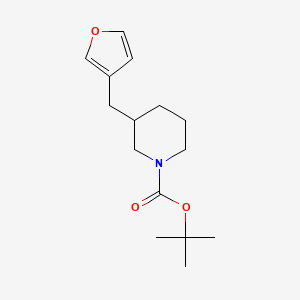

1-Boc-3-(3-furylmethyl)piperidine

Description

1-Boc-3-(3-furylmethyl)piperidine is a tert-butoxycarbonyl (Boc)-protected piperidine derivative featuring a 3-furylmethyl substituent at the 3-position of the piperidine ring. The Boc group serves as a protective moiety for the secondary amine, enhancing stability during synthetic procedures and enabling selective deprotection in multi-step reactions . This compound is structurally characterized by a six-membered piperidine ring fused with a furan heterocycle, conferring unique electronic and steric properties. Its synthesis typically involves alkylation or nucleophilic substitution reactions, as demonstrated in protocols for analogous Boc-piperidine derivatives .

Properties

Molecular Formula |

C15H23NO3 |

|---|---|

Molecular Weight |

265.35 g/mol |

IUPAC Name |

tert-butyl 3-(furan-3-ylmethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)16-7-4-5-12(10-16)9-13-6-8-18-11-13/h6,8,11-12H,4-5,7,9-10H2,1-3H3 |

InChI Key |

QZTJEDATZRLKKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC2=COC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Boc-3-(3-furylmethyl)piperidine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3-(3-furylmethyl)piperidine.

Protection: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Purification: The product is purified using standard techniques such as column chromatography to obtain pure 1-Boc-3-(3-furylmethyl)piperidine.

Chemical Reactions Analysis

1-Boc-3-(3-furylmethyl)piperidine can undergo various chemical reactions, including:

Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

1-Boc-3-(3-furylmethyl)piperidine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including those with anticancer, antiviral, and antimicrobial properties.

Biological Studies: The compound is used in the development of bioactive molecules that target specific biological pathways, such as enzyme inhibitors and receptor antagonists.

Industrial Applications: It serves as a building block in the synthesis of complex organic molecules used in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 1-Boc-3-(3-furylmethyl)piperidine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to bioactive molecules that interact with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to expose the active amine, which can then form interactions with the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

1-Boc-3-hydroxypiperidine

- Structure : Features a hydroxyl (-OH) group instead of the 3-furylmethyl substituent.

- Properties : Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents but reducing lipophilicity compared to 1-Boc-3-(3-furylmethyl)piperidine .

- Applications : Often used as an intermediate in chiral synthesis, where the hydroxyl group facilitates hydrogen bonding in catalytic processes .

1-Boc-3-(methylamino)piperidine

1-Boc-3-(5-bromopyrimidin-2-yloxy)piperidine

- Structure : Contains a bromopyrimidinyloxy group, introducing halogenated aromaticity.

- Reactivity : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in medicinal chemistry .

- Stability : The electron-withdrawing pyrimidine ring may reduce base sensitivity compared to furan-containing analogues .

Functional Group Modifications and Pharmacological Implications

Morpholine vs. Piperidine Derivatives

- Example : Replacement of the piperidine ring with morpholine (as in compounds 4 and 5 in ) eliminates one methylene group, introducing an oxygen atom.

- Impact : Morpholine derivatives exhibit weaker inhibitory activity due to altered spatial interactions with target proteins (e.g., loss of critical hydrogen bonds with residues like Ser122 and Trp279) .

Adamantane-Piperidine Hybrids

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.